2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-6-2-3-7-17(16)24-14-19(22)21-12-9-15(10-13-21)25-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTUHFVAQCZWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the reaction of pyridine with appropriate alkylating agents under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage between the methoxyphenol and the piperidine intermediate. This can be done using a Williamson ether synthesis, where the phenol is deprotonated with a strong base (e.g., sodium hydride) and then reacted with an alkyl halide.
Ketone Formation: The final step is the introduction of the ethanone group. This can be achieved through Friedel-Crafts acylation, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(2-Hydroxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone.
Reduction: 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Research
Research has indicated that derivatives of this compound may exhibit significant pharmacological properties, particularly as inhibitors of phosphodiesterase enzymes. These enzymes play crucial roles in cellular signaling pathways related to inflammation and other diseases:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit phosphodiesterase 4 (PDE4), which is involved in the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects .
- Potential as Antidepressants : Some studies have suggested that compounds targeting similar pathways may have antidepressant properties, potentially making this compound relevant in the treatment of mood disorders .
Antimicrobial Activity
The increasing resistance of bacteria to conventional antibiotics has led to the exploration of new compounds for their antimicrobial properties. Research indicates that certain derivatives of the compound may possess activity against resistant bacterial strains, contributing to the development of new therapeutic agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves multiple steps, including the coupling of various phenolic and piperidine derivatives. Structure-activity relationship studies have been crucial in optimizing these compounds for enhanced potency and selectivity:
- Modification Strategies : Researchers have explored substituent modifications on the phenyl rings and piperidine moieties to improve metabolic stability and biological activity. For instance, replacing methoxy groups with difluoromethoxy groups has shown improved potency in some cases .
Case Study 1: Anti-inflammatory Research
A study published in ACS Omega reported on a series of synthesized compounds similar to this compound, demonstrating significant inhibition of COX-II enzyme activity. The most active compounds exhibited up to 80% inhibition after four hours, indicating potential for further development as anti-inflammatory agents .
Case Study 2: Antimicrobial Development
Another research effort focused on synthesizing aryl ether inhibitors targeting bacterial resistance mechanisms. The study highlighted the effectiveness of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential application of similar structures in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, the piperidine and pyridine moieties may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Synthetic Routes: The target compound’s synthesis may parallel β-O-4 dimer 1, replacing guaiacol with a pyridine-containing nucleophile . Piperidine-substituted ethanones (e.g., ) often employ chloroacetyl chloride intermediates and nucleophilic substitution with amines .
Structural Variations :
- Aryl Groups : Methoxyphenyl (dimer 1) vs. pyridin-2-yloxy (target) vs. tetrazole-aryl (). Electron-withdrawing groups (e.g., dinitrophenyl in ) may reduce stability due to steric hindrance or isomerization.
- Piperidine Modifications : The pyridin-2-yloxy substituent in the target compound introduces a heteroaromatic ring, contrasting with methanesulfonyl or hydroxyethyl groups in analogs (e.g., ).
Physicochemical and Conformational Properties
- Isomerization Behavior: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent amide bond isomerization, with coalescence at 380 s⁻¹ and an energy barrier of ~67 kJ/mol . The target compound’s pyridin-2-yloxy group may similarly influence conformational dynamics, though its electron-donating nature could stabilize specific rotamers.
- Melting Points: Piperidine-substituted ethanones with bulky substituents (e.g., bromoaryl in ) show higher melting points (158–163°C), suggesting crystallinity influenced by aromatic stacking .
Solubility :
- Pyridine and methoxy groups (as in the target compound) may enhance water solubility compared to purely hydrocarbon analogs (e.g., β-O-4 dimer 1) .
Biological Activity
2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a methoxyphenoxy group and a pyridinyl-piperidinyl moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 342.39 g/mol.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Preparation of intermediates : Reaction of 2-methoxyphenol with an appropriate halogenated ethanone derivative under basic conditions.
- Formation of the final compound : Coupling the intermediate with 4-(pyridin-2-yloxy)piperidine in the presence of a catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Its unique structural features allow it to modulate these targets effectively.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound has shown enhanced efficacy when combined with established chemotherapeutics like doxorubicin.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro, suggesting its use in inflammatory disease models.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity in MCF-7, MDA-MB-231 | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Antitumor Efficacy
A study investigated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that at concentrations above 10 µM, significant cell death was observed, particularly in MDA-MB-231 cells, which are known for their aggressive behavior.
Case Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, and how can purity be optimized?
- Methodological Answer : Synthesis of piperidine-containing ethanones often involves multi-step nucleophilic substitutions. For example, intermediates like 4-(pyridin-2-yloxy)piperidine can be prepared via SN2 reactions using pyridin-2-ol and activated piperidine derivatives (e.g., tosylates) under basic conditions (e.g., Cs₂CO₃ in DMF at 60–80°C) . Coupling with 2-(2-methoxyphenoxy)acetyl chloride via amide bond formation (using DCC or HATU as coupling agents) may yield the target compound. Purity optimization typically requires column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays). For crystallinity evaluation, X-ray diffraction (if crystals form) or DSC/TGA analyses are advised .
Q. What safety precautions are critical during handling?
- Methodological Answer : Piperidine derivatives often require glovebox use due to moisture sensitivity. Limited toxicity data for this compound (as with structurally related molecules in and ) necessitates default precautions:
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s pharmacokinetics (PK) and metabolic stability?
- Methodological Answer :
- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor to assess metabolic stability. Monitor parent compound depletion via LC-MS/MS.
- Plasma stability : Incubate compound in rat/human plasma (37°C, 1–24 hrs), precipitate proteins with acetonitrile, and quantify degradation .
- Radiolabeling : Incorporate ¹¹C or ¹⁸F (e.g., via methoxy group substitution) for PET imaging to track in vivo distribution .
Q. What strategies can resolve contradictions in receptor binding data for piperidine-based compounds?
- Methodological Answer :
- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (e.g., cAMP modulation for GPCR targets) to distinguish binding affinity from efficacy.
- Molecular docking : Use crystal structures of related receptors (e.g., GLP-1R in ) to model interactions. Adjust protonation states of the piperidine nitrogen (pH-dependent activity) during simulations .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Vary substituents systematically (e.g., replace methoxy with ethoxy, modify pyridine position) .
- Biological testing : Prioritize assays relevant to suspected targets (e.g., kinase inhibition, GPCR modulation). Cross-reference with patent data on structurally similar activators (e.g., GLP-1R agonists in ) .
- Computational QSAR : Train models on bioactivity data of analogs to predict optimal substituents .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Rodent models : For CNS targets, use tail-flick test (pain) or Morris water maze (cognition). For metabolic diseases, employ diet-induced obesity models with glucose tolerance tests.
- Dosing : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg) with vehicle controls (e.g., 5% DMSO in saline). Monitor plasma exposure levels at 0.5, 2, 6, and 24 hrs .
Contradictions and Limitations in Current Data
- Toxicity Gaps : No acute/chronic toxicity data available (). Default to OECD guidelines for preliminary testing (e.g., Ames test, zebrafish LC₅₀) .
- Receptor Specificity : Patent data () suggests potential GPCR activity, but off-target effects (e.g., kinase inhibition) remain uncharacterized. Use broad-panel receptor profiling to mitigate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
